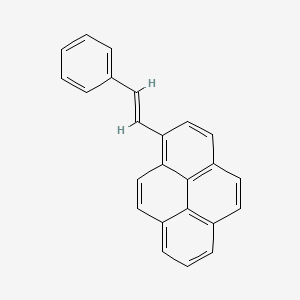

Styryl-pyrene

Description

Styryl-pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a pyrene core functionalized with a styryl group (-CH=CH-Ar). Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as described in , utilizing reagents such as 1-bromopyrene, 4-acetylstyrene, and PdCl₂ under controlled conditions . The compound’s extended π-conjugation system enables unique photophysical properties, making it valuable in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescence probes. Unlike simpler PAHs (e.g., pyrene or phenanthrene), the styryl moiety enhances intramolecular charge transfer (ICT), leading to tunable absorption/emission profiles .

Properties

Molecular Formula |

C24H16 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-[(E)-2-phenylethenyl]pyrene |

InChI |

InChI=1S/C24H16/c1-2-5-17(6-3-1)9-10-18-11-12-21-14-13-19-7-4-8-20-15-16-22(18)24(21)23(19)20/h1-16H/b10-9+ |

InChI Key |

QFCCZMLMZPLKAQ-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origin of Product |

United States |

Preparation Methods

Procedure

- Ylide Preparation : A styrylphosphonium salt (e.g., benzyltriphenylphosphonium bromide) is treated with a strong base (e.g., n-butyllithium or lithium ethoxide) to generate the reactive ylide.

- Coupling Reaction : The ylide reacts with a pyrene aldehyde (e.g., 1-pyrenecarboxaldehyde) in anhydrous dichloromethane or tetrahydrofuran (THF) at room temperature or under reflux.

Example :

Key Data :

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane/THF |

| Base | Lithium ethoxide |

| Reaction Time | 12–24 h |

| Typical Yield | 30–75% |

Advantages : High regioselectivity for E-alkene formation.

Limitations : Requires strict anhydrous conditions; low yields in sterically hindered systems.

Heck Coupling

Palladium-catalyzed Heck coupling is employed to attach styryl groups to pyrene via cross-coupling between a pyrene halide and a styrene derivative.

Procedure

- Catalyst System : Pd(OAc)₂ or PdCl₂(dppf) with a ligand (e.g., PPh₃) and a base (e.g., Na₂CO₃).

- Reaction : A bromopyrene (e.g., 1-bromopyrene) reacts with styrene or substituted styrenes in DMF or toluene at 80–100°C.

Example :

Key Data :

| Parameter | Details |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Solvent | DMF |

| Temperature | 80°C |

| Typical Yield | 60–78% |

Advantages : Tolerates electron-rich styrenes; functional group compatibility.

Limitations : Requires inert atmosphere; homocoupling side reactions possible.

Photocycloaddition

[2+2] Photocycloaddition is utilized for constructing cyclobutane-embedded styryl-pyrene polymers or dimers under UV light.

Procedure

- Monomer Design : A biscinnamate or bis(styrylpyrene) monomer is dissolved in a solvent (e.g., acetone).

- Irradiation : UV light (λ = 254–365 nm) induces cycloaddition, often with a photosensitizer (e.g., acetone).

Example :

Key Data :

| Parameter | Details |

|---|---|

| Light Source | 365 nm UV lamp |

| Solvent | THF/Acetone |

| Reaction Time | 4–8 h |

| Polymer Mₙ | 25–61 kDa |

Advantages : No catalyst required; forms rigid cyclobutane structures.

Limitations : Limited to monomers with pre-organized double bonds; oligomer formation.

Condensation Reactions

Acid- or base-catalyzed condensation between pyrene aldehydes and active methylene compounds (e.g., malononitrile) forms styryl-pyrene derivatives.

Procedure

- Reactants : Pyrene aldehyde and a styryl amine or active methylene compound.

- Conditions : Piperidine or acetic acid catalysis in ethanol under reflux.

Example :

Key Data :

| Parameter | Details |

|---|---|

| Catalyst | Piperidine/Acetic acid |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Typical Yield | 40–75% |

Advantages : Simple setup; scalable.

Limitations : Competitive keto-enol tautomerism may reduce yields.

Sonogashira Coupling

While primarily used for alkynes, Sonogashira coupling can indirectly contribute to styryl-pyrene synthesis by forming intermediates.

Procedure

Example :

Key Data :

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄/CuI |

| Solvent | THF/Et₃N |

| Reaction Time | 12–24 h |

| Typical Yield | 65–80% |

Advantages : Forms C–C bonds efficiently.

Limitations : Limited to alkyne-containing precursors.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Wittig Reaction | 30–75 | 12–24 h | High E-selectivity | Moisture-sensitive conditions |

| Heck Coupling | 60–78 | 12–24 h | Functional group tolerance | Palladium residue removal |

| Photocycloaddition | N/A | 4–8 h | Catalyst-free | Requires UV light |

| Condensation | 40–75 | 6–24 h | Scalability | Tautomerism side reactions |

| Sonogashira Coupling | 65–80 | 12–24 h | Alkyne compatibility | Limited to alkyne precursors |

Characterization Techniques

- NMR Spectroscopy : Confirms E/Z isomerism and substituent positions.

- UV-Vis Spectroscopy : Absorption maxima at 370–432 nm (styryl-pyrene).

- Fluorescence Spectroscopy : Emission peaks at 400–600 nm (quantum yield Φ = 28–69%).

- XRD : Confirms crystalline packing via CH-π interactions.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Styryl-pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s photophysical properties and enhance its functionality for specific applications.

Common Reagents and Conditions

Oxidation: Styryl-pyrene can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of styryl-pyrene can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups on the styryl-pyrene molecule. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while reduction can produce dihydropyrene derivatives. Substitution reactions can result in a wide range of functionalized styryl-pyrene compounds with tailored properties .

Scientific Research Applications

Styrylpyrene is a pyrene derivative with a C=C linker that has been utilized in various applications, including fluorescence probes and biological materials . It is a structural component in small-molecule fluorescent imaging probes . Styrylpyrene derivatives are being explored for their potential as fluorescent imaging probes for visualizing biological systems .

Properties of Styrylpyrenes

Styrylpyrenes can self-assemble into helical nanoribbons due to CH-π interactions between chromophores . These aggregates exhibit color-dependent circularly polarized luminescence (CPL) properties and photo-responsive behavior . Styrylpyrenes are prone to stack in a head-to-tail "antiparallel" mode, which ensures strong luminescent properties in aggregated states . When chiral units are attached to the styrylpyrene core, supramolecular polymerization leads to helical supramolecular polymers with strong emission, allowing for CPL properties .

Fluorescent Material

Styrylpyrene can be used for organic light emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . A copolymer containing styrylpyrene exhibited self-healing without external stimuli, and its tensile strength fully recovered within 24 hours . The material could self-heal even in water, acidic, and alkaline solutions, suggesting uses in various environments .

Bioimaging

Pyrene–benzothiazolium derivatives, which do not contain basic functional groups (i.e., amines) that cause significant toxic effects by lysosomal pH elevation (i.e., alkalinizing effect), are useful during biomedical imaging applications owing to their excellent photophysical performance and high compatibility with various imaging applications .

CPL-Active Materials

Styrylpyrene aggregates show color-dependent CPL property and photo-responsive behavior . Strategies to construct CPL-active materials with color modulation and handedness of CPL are desirable for the synthesis of chiral photo-responsive devices .

Self-assembly

Both *S-*PEB and *R-*PEB can form long-range ordered spiral nanostructures driven by CH-π interactions . Four self-assembled materials (supramolecular solution, gel, drop-casting film, and co-assembled PMMA film) all show high-performance CPL properties . Chirality transfer can be achieved from alkyl carbon to the pyrene core via supramolecular polymerization .

Photoisomerization

The photochemical behavior of 1-styrylpyrene in solution has been studied using steady irradiation and laser flash photolysis . Irradiation of styrylpyrene in the visible light regime leads to photoisomerization .

Self-healing

Mechanism of Action

The mechanism of action of styryl-pyrene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the electrons release energy in the form of fluorescence. This process is influenced by the compound’s molecular structure and the surrounding environment .

Styryl-pyrene’s fluorescence properties are also affected by intramolecular charge transfer (ICT) and the presence of electron-donating or electron-withdrawing groups. These factors modulate the compound’s electronic transitions and emission characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Styryl-pyrene belongs to a broader class of styryl-functionalized aromatic compounds. Below is a detailed comparison with structurally analogous systems:

Styrylpyridinium Derivatives

Styrylpyridinium compounds, such as those studied in , feature a pyridinium core instead of pyrene. Key differences include:

- Electronic Properties : The pyridinium group introduces a permanent positive charge, significantly red-shifting absorption maxima (e.g., 450–550 nm) compared to Styryl-pyrene (typically 350–420 nm) .

- Fluorescence Efficiency: Styrylpyridinium derivatives exhibit moderate fluorescence quantum yields (Φ = 0.1–0.4), whereas Styryl-pyrene’s Φ ranges from 0.5–0.8 due to reduced non-radiative decay in the rigid pyrene framework .

- Applications : Styrylpyridinium compounds are often used as mitochondrial probes, while Styryl-pyrene’s higher stability suits solid-state emissive materials .

Cyano-Substituted Styrylpyridines

highlights cyano-substituted styrylpyridines synthesized under green chemistry conditions. Contrasts with Styryl-pyrene include:

- Substituent Effects : The electron-withdrawing –C≡N group in styrylpyridines reduces the HOMO-LUMO gap, leading to absorption bands at 380–450 nm, closer to Styryl-pyrene’s range but with broader solvatochromism .

- Synthetic Routes: These derivatives are synthesized via Knoevenagel condensation, avoiding heavy-metal catalysts, unlike the Pd-mediated synthesis of Styryl-pyrene .

- Theoretical Modeling : Density Functional Theory (DFT) calculations for styrylpyridines show stronger substituent-dependent electronic delocalization than in Styryl-pyrene, where the pyrene core dominates conjugation .

Methylpyrene and Other PAH Derivatives

Methylpyrene (CAS 2381-21-7, ) lacks the styryl group, resulting in:

- Reduced Solubility : Methylpyrene is less soluble in polar solvents (e.g., acetonitrile) compared to Styryl-pyrene, which benefits from the styryl group’s polarity .

- Photostability : Styryl-pyrene exhibits superior resistance to photodegradation due to extended conjugation, whereas methylpyrene undergoes faster oxidative degradation .

Data Table: Comparative Analysis of Styryl-pyrene and Analogues

| Property | Styryl-pyrene | Styrylpyridinium Derivatives | Cyano-Styrylpyridines | Methylpyrene |

|---|---|---|---|---|

| Core Structure | Pyrene + styryl | Pyridinium + styryl | Pyridine + styryl + –C≡N | Pyrene + methyl |

| Absorption λ_max (nm) | 350–420 | 450–550 | 380–450 | 330–370 |

| Fluorescence Φ | 0.5–0.8 | 0.1–0.4 | 0.3–0.6 | 0.05–0.2 |

| Synthesis Method | Pd-catalyzed coupling | Quaternary ammonium synthesis | Knoevenagel condensation | Friedel-Crafts alkylation |

| Key Application | OLEDs, sensors | Cellular imaging | Solvatochromic probes | Environmental tracers |

| Theoretical Support | Limited DFT studies | Experimental spectra | DFT/B3LYP-optimized | Empirical data |

Research Findings and Implications

- Optoelectronic Superiority : Styryl-pyrene outperforms methylpyrene and styrylpyridinium derivatives in fluorescence efficiency, critical for high-brightness OLEDs .

- Synthetic Complexity: While Pd-based synthesis of Styryl-pyrene ensures precision, green chemistry routes for cyano-styrylpyridines offer eco-friendly alternatives .

- Substituent Engineering : The position of substituents (e.g., –C≡N in styrylpyridines) allows fine-tuning of optical properties, a strategy yet to be fully exploited in Styryl-pyrene systems .

Q & A

Q. What are the key synthetic methodologies for preparing styryl-pyrene derivatives, and how do reaction conditions influence product purity?

Styryl-pyrene derivatives are typically synthesized via Knoevenagel condensation, Suzuki coupling, or Wittig reactions. Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) critically impact regioselectivity and yield. For example, polar aprotic solvents like DMF enhance reaction rates but may increase side-product formation due to π-π stacking interactions in pyrene cores. Characterization via -NMR and mass spectrometry is essential to confirm structural integrity .

Q. How do photophysical properties of styryl-pyrene compounds vary with substituent electronic effects?

Electron-donating groups (e.g., -OCH) red-shift absorption/emission spectra by stabilizing excited states, while electron-withdrawing groups (e.g., -NO) reduce fluorescence quantum yields due to enhanced non-radiative decay. Systematic studies using UV-Vis, fluorescence spectroscopy, and time-resolved measurements are recommended to correlate structure-property relationships .

Q. What experimental controls are critical when assessing styryl-pyrene’s aggregation-induced emission (AIE) behavior?

Controls include:

- Solvent polarity gradients to monitor emission changes.

- Concentration-dependent studies to distinguish AIE from aggregation-caused quenching.

- Temperature-controlled experiments to rule out thermal effects.

- Cross-validation with dynamic light scattering (DLS) to confirm nanoparticle formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical data for styryl-pyrene derivatives (e.g., conflicting quantum yields)?

Contradictions often arise from:

- Sample preparation : Residual solvents or impurities (e.g., oxygen in degassing protocols) alter emission properties. Use HPLC-purified samples and inert-atmosphere techniques.

- Instrument calibration : Ensure spectrofluorometers are calibrated with standard dyes (e.g., quinine sulfate).

- Environmental factors : Humidity and temperature fluctuations impact thin-film studies. Report experimental conditions in detail .

Q. What strategies improve reproducibility in styryl-pyrene-based optoelectronic device fabrication?

- Layer-by-layer characterization : Use AFM and SEM to verify film morphology.

- Batch consistency : Implement strict synthetic protocols (e.g., stoichiometric ratios, reflux duration).

- Blind testing : Collaborate with independent labs to validate device efficiency claims.

- Data transparency : Share raw spectral datasets and processing algorithms via repositories like Zenodo .

Q. How can computational methods (e.g., DFT, MD simulations) guide the design of styryl-pyrene sensors?

- DFT : Predict HOMO-LUMO gaps, charge-transfer states, and substituent effects.

- MD simulations : Model host-guest interactions in supramolecular systems (e.g., styryl-pyrene with DNA or proteins).

- Machine learning : Train models on existing spectral databases to optimize sensor selectivity .

Q. What are the methodological challenges in studying styryl-pyrene’s mechanochromic behavior?

- Quantifying mechanical stress : Use standardized grinding pressures and durations.

- In situ monitoring : Pair XRD or Raman spectroscopy with mechanical testing to track crystalline-to-amorphous transitions.

- Environmental interference : Control ambient light and humidity during measurements .

Data Analysis & Contradiction Management

Q. How should researchers handle outliers in styryl-pyrene’s bioimaging data?

- Statistical rigor : Apply Grubbs’ test to identify outliers.

- Biological variability : Repeat experiments across multiple cell lines or animal models.

- Cross-disciplinary validation : Consult biophysicists to rule out artifacts (e.g., autofluorescence) .

Q. What frameworks (e.g., FINER criteria) ensure styryl-pyrene research questions are hypothesis-driven?

- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- PICO : For applied studies, structure questions around Population (e.g., cancer cells), Intervention (styryl-pyrene probe), Comparison (existing dyes), and Outcome (detection sensitivity) .

Interdisciplinary Applications

Q. How can styryl-pyrene derivatives be integrated into hybrid materials for environmental sensing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.